3-O-Sulfato de glucosamina

Descripción general

Descripción

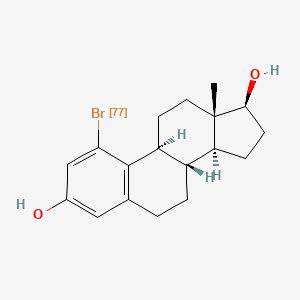

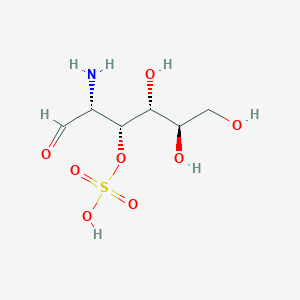

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate, also known as [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate, is a useful research compound. Its molecular formula is C6H13NO8S and its molecular weight is 259.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Función en la biosíntesis del sulfato de heparán

El sulfato de heparán 3-O-sulfatado es un polisacárido que se encuentra en la matriz extracelular y en la superficie celular {svg_1}. Se biosintetiza por la 3-O-sulfotransferasa del sulfato de heparán, que existe en siete isoformas diferentes {svg_2}. Este compuesto está estrechamente relacionado con las funciones biológicas del sulfato de heparán {svg_3}.

Participación en los procesos biológicos

El sulfato de heparán, que incluye el sulfato de heparán 3-O-sulfatado, participa en muchos procesos biológicos, incluida la coagulación sanguínea, las respuestas inflamatorias y el desarrollo embrionario {svg_4}.

Interacción con ligandos y receptores proteicos

El sulfato de heparán, incluido el sulfato de heparán 3-O-sulfatado, logra su función mediante la interacción con ligandos y receptores proteicos {svg_5}. Muchos virus utilizan el sulfato de heparán de la superficie celular en las células huésped como receptor para establecer la infección {svg_6}.

Función en la osteoartritis

La glucosamina ejerce efectos condroprotectores y reduce eficazmente el dolor y la rigidez de la osteoartritis {svg_7}. Exhibe efectos antiinflamatorios al reducir los niveles de factores proinflamatorios y mejorar la síntesis de proteoglicanos que retrasan la degradación del cartílago y mejoran la función articular {svg_8}.

Mejora del estado redox celular

La glucosamina mejora el estado redox celular, reduce los daños oxidativos mediados por la osteoartritis, elimina los radicales libres, regula al alza los niveles de proteínas y enzimas antioxidantes, inhibe la producción de especies reactivas de oxígeno e induce la autofagia para retrasar la patogénesis de la osteoartritis {svg_9}.

Prevención del reemplazo total de rodilla

Un estudio observacional de 8 años encontró que el sulfato de glucosamina no solo era beneficioso para la salud de las articulaciones, sino que reduce la posibilidad de reemplazo total de rodilla en un 73% {svg_10}.

Inducción de la producción de ácido hialurónico

Se ha demostrado que la glucosamina induce la producción de ácido hialurónico (HA) y entra directamente en la vía biosintética de GAG {svg_11}.

Regulación de la expresión de MAPK y ERK

El sulfato de glucosamina reduce la expresión de p38 MAPK y cinasa N-terminal de c-Jun (JNK) y eleva la expresión de cinasa regulada por señales extracelulares 1/2 (ERK-1/2) en el cartílago de ratas con osteoartritis {svg_12}.

Mecanismo De Acción

Mode of Action

3-O-Sulfate glucosamine interacts with its target, 3-OST, by binding to the enzyme in more than one orientation . This interaction can lead to either substrate or product inhibition, possibly attributed to a non-productive binding mode . The binding orientations between polysaccharides and their protein binding partners could influence biological outcomes .

Biochemical Pathways

The biochemical pathway primarily affected by 3-O-Sulfate glucosamine involves the modification of heparan sulfate polysaccharides . The sulfation at the 3-OH position of a glucosamine saccharide is a key step in this pathway . This modification plays a critical role in dictating both binding affinity and specificity for protein effectors to control the biological outcomes .

Pharmacokinetics

Pharmacokinetic data on glucosamine are limited, but it is known that glucosamine is easily absorbed and persists in circulation . The standard therapeutic dose of 1500 mg once-daily results in plasma concentrations that are over 30 times the baseline . The pharmacokinetics of glucosamine show considerable interindividual variability .

Result of Action

The action of 3-O-Sulfate glucosamine results in significant changes in the structure of heparan sulfate polysaccharides . This can impact a range of pivotal cellular processes involved in tumorigenesis and cancer progression, including proliferation, migration, apoptosis, and immune escape . Moreover, the action of 3-O-Sulfate glucosamine can influence the interaction of heparan sulfate with protein effectors .

Análisis Bioquímico

Biochemical Properties

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate plays a crucial role in biochemical reactions, particularly in the context of enzymatic processes. This compound interacts with several enzymes, including glycosyltransferases and sulfotransferases, which facilitate the transfer of sugar and sulfate groups, respectively. These interactions are essential for the synthesis and modification of glycosaminoglycans and other sulfated biomolecules. The compound’s ability to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules further enhances its biochemical versatility .

Cellular Effects

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. Additionally, the compound’s interaction with cell surface receptors can trigger downstream signaling cascades that impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit the activity of certain glycosidases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate sulfotransferases by stabilizing their active conformations. These interactions result in changes in gene expression and enzymatic activity, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate can vary over time. The compound’s stability and degradation are critical factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure can lead to gradual degradation, resulting in diminished efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes, such as gene expression and metabolism, can persist for several hours to days .

Dosage Effects in Animal Models

The effects of [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate in animal models are dose-dependent. At low doses, the compound can enhance cellular functions by promoting beneficial biochemical interactions. At higher doses, it can exhibit toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to reduced efficacy or toxicity .

Metabolic Pathways

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate is involved in several metabolic pathways, including those related to glycosaminoglycan synthesis and sulfation. The compound interacts with enzymes such as glycosyltransferases and sulfotransferases, which facilitate the addition of sugar and sulfate groups to target molecules. These interactions influence metabolic flux and the levels of various metabolites, contributing to the regulation of cellular metabolism .

Transport and Distribution

Within cells and tissues, [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution within tissues is influenced by its interactions with extracellular matrix components and cell surface receptors, which can affect its bioavailability and activity .

Subcellular Localization

The subcellular localization of [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate is critical for its activity and function. The compound is directed to specific cellular compartments, such as the Golgi apparatus and endoplasmic reticulum, where it participates in the synthesis and modification of glycosaminoglycans and other biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S/c7-3(1-8)6(15-16(12,13)14)5(11)4(10)2-9/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYKBDAKQXPXFV-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997694 | |

| Record name | 2-Amino-2-deoxy-3-O-sulfohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76330-20-6 | |

| Record name | Glucosamine 3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-deoxy-3-O-sulfohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.